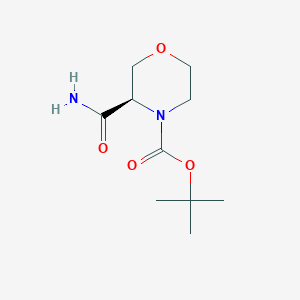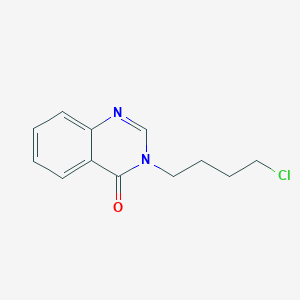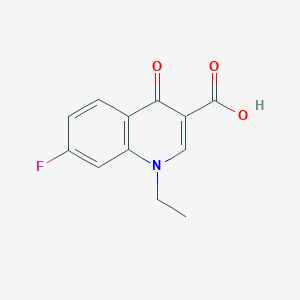
(R)-4-Boc-3-carbamoylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Boc-3-carbamoylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a carbamoyl group attached to the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Boc-3-carbamoylmorpholine typically involves the protection of the morpholine nitrogen with a Boc group, followed by the introduction of the carbamoyl group. One common method involves the reaction of morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected morpholine. Subsequently, the carbamoyl group can be introduced using reagents like isocyanates or carbamoyl chlorides under mild conditions.
Industrial Production Methods: Industrial production of ®-4-Boc-3-carbamoylmorpholine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: ®-4-Boc-3-carbamoylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the morpholine ring.
Oxidation and Reduction Reactions: The carbamoyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions with various electrophiles and nucleophiles to form complex molecules.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing Agents: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed for reduction reactions.
Major Products Formed: The major products formed from these reactions include deprotected morpholine derivatives, oxidized or reduced carbamoyl compounds, and various substituted morpholine derivatives.
Applications De Recherche Scientifique
®-4-Boc-3-carbamoylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is employed in the development of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-4-Boc-3-carbamoylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target. Upon removal of the Boc group, the active carbamoyl moiety can form covalent or non-covalent bonds with the target, modulating its activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
(S)-4-Boc-3-carbamoylmorpholine: The enantiomer of ®-4-Boc-3-carbamoylmorpholine, differing in the spatial arrangement of atoms.
4-Boc-morpholine: Lacks the carbamoyl group, used as a protecting group in organic synthesis.
3-Carbamoylmorpholine: Lacks the Boc group, used in the synthesis of various derivatives.
Uniqueness: ®-4-Boc-3-carbamoylmorpholine is unique due to its combination of the Boc protecting group and the carbamoyl functionality, providing a versatile platform for chemical modifications and applications in diverse fields.
Propriétés
Formule moléculaire |
C10H18N2O4 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-carbamoylmorpholine-4-carboxylate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m1/s1 |
Clé InChI |
AMDFBQXRVZTTKM-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCOC[C@@H]1C(=O)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCC1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid](/img/structure/B15066853.png)



![7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15066887.png)




![4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione](/img/structure/B15066919.png)
![5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15066935.png)


